N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom.
Scientific Research Applications
N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.
Biological Research: The compound is used as a chemical probe to investigate the function of mycobacterial cytochrome bd under various physiological conditions.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves the inhibition of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterial energy production, leading to its potential use as an antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These compounds are known for their inhibitory activity against NF-κB inducing kinase.
Uniqueness
N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of cytochrome bd oxidase . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
917906-83-3 |
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Molecular Formula |
C17H17N3S2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-(2-cyclopentylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H17N3S2/c1-2-6-12(5-1)22-15-8-4-3-7-14(15)20-16-13-9-10-21-17(13)19-11-18-16/h3-4,7-12H,1-2,5-6H2,(H,18,19,20) |
InChI Key |
UGUXHJZSAPQDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=CC=CC=C2NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
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